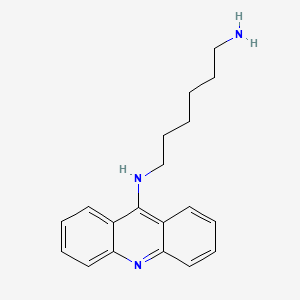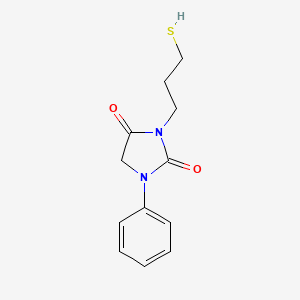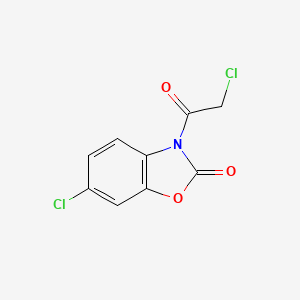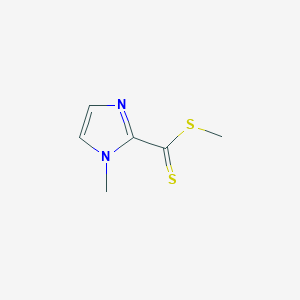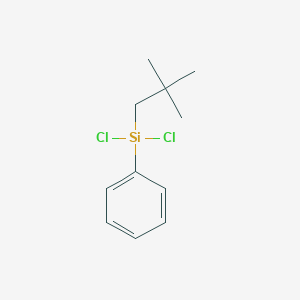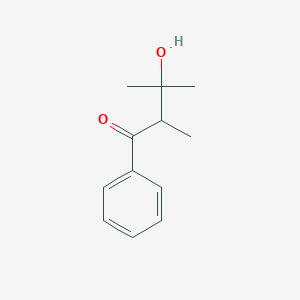
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is an organic compound with a hydroxyl group (-OH) attached to a carbon atom that is part of a butanone structure. This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and a reducing agent like sodium borohydride (NaBH4) for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized temperature and pressure conditions are often employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,3-dimethyl-1-phenylbutan-1-one.
Reduction: Formation of 3-hydroxy-2,3-dimethyl-1-phenylbutanol.
Substitution: Formation of halogenated derivatives such as 3-chloro-2,3-dimethyl-1-phenylbutan-1-one.
Applications De Recherche Scientifique
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-Hydroxy-1-phenylbutan-2-one
- 3,3-Dimethyl-1-phenylbutan-1-one
- 4-Phenyl-3-hydroxybutan-2-one
Comparison: 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and ketone functional groups on a butanone backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-hydroxy-2,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(12(2,3)14)11(13)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
Clé InChI |
GEBGXZJOEPZRHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



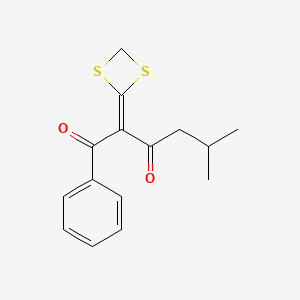
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
